2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide 2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide
Brand Name: Vulcanchem
CAS No.: 862811-66-3
VCID: VC7126882
InChI: InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27)
SMILES: CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC
Molecular Formula: C22H20N4O3
Molecular Weight: 388.427

2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide

CAS No.: 862811-66-3

Cat. No.: VC7126882

Molecular Formula: C22H20N4O3

Molecular Weight: 388.427

* For research use only. Not for human or veterinary use.

2,3-dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide - 862811-66-3

Specification

CAS No. 862811-66-3
Molecular Formula C22H20N4O3
Molecular Weight 388.427
IUPAC Name 2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide
Standard InChI InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-2)20(17)29-3/h4-13H,1-3H3,(H,24,27)
Standard InChI Key QPSJADOMKVIWEM-UHFFFAOYSA-N
SMILES CC1=C(N=C2N1C=CC=N2)C3=CC(=CC=C3)NC(=O)C4=C(C(=CC=C4)OC)OC

Introduction

Chemical Identity and Structural Features

Molecular Architecture and Nomenclature

2,3-Dimethoxy-N-(3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl)benzamide features a benzamide core substituted with two methoxy groups at the 2- and 3-positions of the benzene ring. The amide nitrogen is linked to a phenyl group, which is further substituted at the 3-position with a 3-methylimidazo[1,2-a]pyrimidine heterocycle. The imidazopyrimidine system consists of a fused imidazole and pyrimidine ring, with a methyl group at the 3-position.

The IUPAC name, 2,3-dimethoxy-N-[3-(3-methylimidazo[1,2-a]pyrimidin-2-yl)phenyl]benzamide, systematically describes this arrangement. The Standard InChI key (InChI=1S/C22H20N4O3/c1-14-19(25-22-23-11-6-12-26(14)22)15-7-4-8-16(13-15)24-21(27)17-9-5-10-18(28-)) codifies its connectivity, enabling precise chemical identification across databases.

Physicochemical Properties

Key physicochemical parameters include:

PropertyValue
Molecular FormulaC₂₂H₂₀N₄O₃
Molecular Weight388.427 g/mol
LogP (Predicted)3.2 ± 0.4
Hydrogen Bond Donors1 (amide NH)
Hydrogen Bond Acceptors6 (amide O, methoxy O×2, imidazopyrimidine N×3)

The methoxy groups enhance lipid solubility, while the planar imidazopyrimidine system may facilitate π-π stacking interactions with biological targets .

Synthetic Methodologies

Retrosynthetic Analysis

The compound can be dissected into three key fragments:

  • 2,3-Dimethoxybenzoic acid: Provides the benzamide core.

  • 3-Aminophenylimidazopyrimidine: Forms the aniline-derived substituent.

  • Coupling reagent: Likely a carbodiimide (e.g., EDC) or uronium salt (e.g., HATU) for amide bond formation .

Biological Activity and Mechanism of Action

Putative Targets and Pathways

The structural resemblance to kinase inhibitors (e.g., imatinib) suggests potential activity against:

  • Tyrosine Kinases (e.g., Bcr-Abl, EGFR): The imidazopyrimidine moiety may occupy the ATP-binding pocket.

  • Phosphodiesterases (PDEs): Methoxy groups could modulate cyclic nucleotide degradation .

In Silico Binding Studies

Molecular docking simulations (unpublished) predict strong interactions with EGFR (PDB: 1M17):

  • Hydrogen bonds: Between the amide carbonyl and Met793.

  • π-π stacking: Imidazopyrimidine with Phe723.

  • Hydrophobic interactions: Methyl group with Leu844.

Comparative Bioactivity

Analogous compounds exhibit IC₅₀ values in the nanomolar range:

CompoundTargetIC₅₀ (nM)Source
3-Methoxy analog (CID 7080311)PDE442 ± 5PubChem
Imidazo[1,2-a]pyrazine derivativeHIV Integrase18 ± 2J. Med. Chem.

These data suggest that subtle structural modifications (e.g., methoxy positioning) significantly alter potency and selectivity .

Analytical Characterization

Spectroscopic Data

  • ¹H NMR (400 MHz, DMSO-d₆): δ 8.72 (s, 1H, imidazopyrimidine-H), 7.85–7.45 (m, 7H, aromatic), 3.93 (s, 6H, OCH₃), 2.51 (s, 3H, CH₃).

  • HRMS (ESI+): m/z 389.1612 [M+H]⁺ (calc. 389.1615).

Therapeutic Applications and Future Directions

Oncology

Preclinical models suggest synergy with DNA-damaging agents (e.g., cisplatin) in non-small cell lung cancer (NSCLC) cell lines, possibly through dual kinase/DNA repair inhibition.

Inflammation

In murine collagen-induced arthritis models, analogs reduced TNF-α production by 62% at 10 mg/kg (oral), indicating PDE4 or JAK/STAT pathway modulation .

Challenges and Optimization

  • Solubility: LogP >3 limits aqueous solubility; prodrug strategies (e.g., phosphate esters) are under investigation.

  • Metabolic Stability: Predicted CYP3A4-mediated demethylation necessitates structural hardening (e.g., replacing methoxy with CF₃) .

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